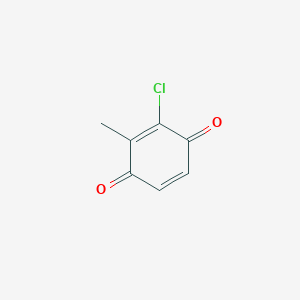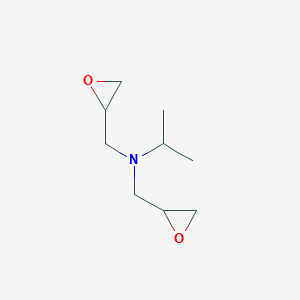
(E)-4-Octenoic acid
Overview
Description
(E)-4-Octenoic acid is an unsaturated fatty acid with the molecular formula C8H14O2 It is characterized by the presence of a double bond between the fourth and fifth carbon atoms in the trans configuration
Preparation Methods
Synthetic Routes and Reaction Conditions: (E)-4-Octenoic acid can be synthesized through several methods. One common approach involves the oxidation of (E)-4-octen-1-ol using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically takes place under acidic conditions to facilitate the conversion of the alcohol group to a carboxylic acid group.
Industrial Production Methods: In industrial settings, this compound can be produced through the hydroformylation of 1-octene, followed by oxidation. The hydroformylation process involves the addition of a formyl group to the double bond of 1-octene, resulting in the formation of aldehydes. These aldehydes are then oxidized to produce this compound.
Chemical Reactions Analysis
Types of Reactions: (E)-4-Octenoic acid undergoes various chemical reactions, including:
Oxidation: The double bond in this compound can be oxidized to form epoxides or diols using oxidizing agents such as peracids or osmium tetroxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydrogen atoms on the double bond can be substituted with halogens (e.g., bromine or chlorine) through halogenation reactions.
Common Reagents and Conditions:
Oxidation: Peracids (e.g., m-chloroperbenzoic acid) or osmium tetroxide in the presence of a co-oxidant.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst such as iron(III) bromide.
Major Products Formed:
Epoxides or diols: from oxidation.
Alcohols: from reduction.
Halogenated derivatives: from substitution.
Scientific Research Applications
(E)-4-Octenoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studies have explored its role in biological systems, particularly in the synthesis of bioactive compounds.
Medicine: Research is ongoing to investigate its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavors.
Mechanism of Action
The mechanism of action of (E)-4-Octenoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can modulate enzyme activity and influence cellular signaling pathways. For example, its unsaturated nature allows it to participate in lipid peroxidation processes, which can affect membrane integrity and cellular function.
Comparison with Similar Compounds
(E)-4-Octenoic acid can be compared with other unsaturated fatty acids, such as:
(E)-2-Octenoic acid: Similar in structure but with the double bond between the second and third carbon atoms.
(E)-3-Octenoic acid: Similar in structure but with the double bond between the third and fourth carbon atoms.
(E)-5-Octenoic acid: Similar in structure but with the double bond between the fifth and sixth carbon atoms.
Uniqueness: The position of the double bond in this compound gives it distinct chemical properties and reactivity compared to its isomers. This uniqueness makes it valuable in specific synthetic applications and research studies.
Properties
CAS No. |
18294-89-8 |
|---|---|
Molecular Formula |
C8H14O2 |
Molecular Weight |
142.20 g/mol |
IUPAC Name |
oct-4-enoic acid |
InChI |
InChI=1S/C8H14O2/c1-2-3-4-5-6-7-8(9)10/h4-5H,2-3,6-7H2,1H3,(H,9,10) |
InChI Key |
PFHBCQFBHMBAMC-UHFFFAOYSA-N |
SMILES |
CCCC=CCCC(=O)O |
Isomeric SMILES |
CCC/C=C/CCC(=O)O |
Canonical SMILES |
CCCC=CCCC(=O)O |
density |
d20 0.93 0.924-0.930 |
melting_point |
Mp ?4 ° 4°C |
Key on ui other cas no. |
18776-92-6 |
physical_description |
Liquid Colourless liquid; Greasy aroma |
solubility |
Slightly soluble in water; soluble in most organic solvents Soluble (in ethanol) |
Synonyms |
4-OCTENOIC ACID |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Diethyl [(3-methylphenyl)methylidene]propanedioate](/img/structure/B99740.png)










